molecular formula C20H22F2 B14280708 1,1'-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) CAS No. 135520-41-1

1,1'-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene)

Cat. No.: B14280708
CAS No.: 135520-41-1
M. Wt: 300.4 g/mol
InChI Key: OBJPDGTYNOUIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) is a complex organic compound characterized by the presence of difluoroethene and propylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) typically involves the reaction of 1,2-difluoroethene with 4-propylbenzene under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include palladium or platinum-based catalysts. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Materials Science:

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s difluoroethene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity. The propylbenzene groups may also contribute to the compound’s overall reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethylene: A simpler compound with similar difluoroethene moiety but lacks the propylbenzene groups.

    1,2-Difluoroethylene: Another related compound with a different arrangement of fluorine atoms.

    Dichlorodifluoroethylene: Contains chlorine atoms in addition to fluorine, leading to different chemical properties.

Uniqueness

1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) is unique due to the presence of both difluoroethene and propylbenzene groups, which confer distinct chemical and physical properties

Properties

CAS No.

135520-41-1

Molecular Formula

C20H22F2

Molecular Weight

300.4 g/mol

IUPAC Name

1-[1,2-difluoro-2-(4-propylphenyl)ethenyl]-4-propylbenzene

InChI

InChI=1S/C20H22F2/c1-3-5-15-7-11-17(12-8-15)19(21)20(22)18-13-9-16(6-4-2)10-14-18/h7-14H,3-6H2,1-2H3

InChI Key

OBJPDGTYNOUIBF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)CCC)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.